2,2,5,5-tetramethyl-1,3,2-dioxasilinane
Description
Properties
CAS No. |
14760-11-3 |
|---|---|
Molecular Formula |
C7H16O2Si |
Molecular Weight |
160.29 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C7H16O2Si/c1-7(2)5-8-10(3,4)9-6-7/h5-6H2,1-4H3 |
InChI Key |
WVXPCWBDKBJFEY-UHFFFAOYSA-N |
SMILES |
CC1(CO[Si](OC1)(C)C)C |
Canonical SMILES |
CC1(CO[Si](OC1)(C)C)C |
Other CAS No. |
14760-11-3 |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Stoichiometry
In a representative procedure, a 1-L double-necked flask is charged with dichloromethane (400 mL), 2,5-dimethyl-2,5-hexanediol (43.9 g, 300 mmol), and triethylamine (85.7 mL, 615 mmol). The suspension is cooled to 0°C, and dichloromethylsilane (30.8 mL, 300 mmol) is added dropwise. After stirring for 1 h at room temperature, pentane (300 mL) is introduced to precipitate triethylamine hydrochloride (Et₃N·HCl), which is removed via filtration. The filtrate is concentrated under reduced pressure, and the residue is distilled (61°C, 18 Torr) to yield 2,2,5,5-tetramethyl-1,3,2-dioxasilinane as a colorless liquid (40.2 g, 71%).
Critical Parameters:
-
Base Stoichiometry: A 2.05:1 molar ratio of Et₃N to dichloromethylsilane ensures complete HCl scavenging while minimizing residual base in the product. Excess base complicates purification and reduces yield.
-
Solvent Choice: Dichloromethane enables efficient mixing of the hydrophobic silane and hydrophilic diol, though higher-boiling solvents (e.g., toluene) may improve reaction homogeneity at scale.
Alternative Silane Reagents and Their Impact
Trichloromethylsilane as a Precursor
A modified approach substitutes dichloromethylsilane with trichloromethylsilane, yielding a related silacyclic compound. Here, 2,5-dimethyl-2,5-hexanediol (14.6 g, 100 mmol) reacts with trichloromethylsilane (11.7 mL, 100 mmol) and Et₃N (55.8 mL, 400 mmol) in dichloromethane. Post-reaction methanol quenching (6.15 mL, 150 mmol) hydrolyzes residual Si–Cl bonds, affording a product with 82% yield after distillation. While this method is efficient, it produces a structurally distinct silane unsuitable for this compound synthesis.
Purification and Scalability Challenges
Distillation Optimization
Distillation under reduced pressure (18–20 Torr) is critical for isolating high-purity this compound. The compound’s low viscosity (d = 0.917 g cm⁻³) and boiling point (61°C at 18 Torr) facilitate separation from oligomeric byproducts.
Base Removal
Incomplete Et₃N·HCl precipitation leads to residual base in the product, necessitating repetitive hexane washes and filtration. NMR analysis confirms that deviations from the recommended Et₃N stoichiometry introduce impurities, reducing catalytic performance in downstream applications.
Comparative Analysis of Silane-Diol Condensations
The table below summarizes key reaction parameters and outcomes:
| Silane Reagent | Diol | Base (Equiv) | Solvent | Yield | Purity (d, g/cm³) |
|---|---|---|---|---|---|
| Dichloromethylsilane | 2,5-Dimethyl-2,5-hexanediol | 2.05 (Et₃N) | CH₂Cl₂ | 71% | 0.917 |
| Trichloromethylsilane | 2,5-Dimethyl-2,5-hexanediol | 4.0 (Et₃N) | CH₂Cl₂ | 82% | 0.955 |
Mechanistic Insights and Side Reactions
Ring-Closing Mechanism
The reaction proceeds via a stepwise mechanism:
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-tetramethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of the silicon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Halides, alkoxides; reactions may require the presence of a catalyst or base to proceed efficiently.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Cleaved silicon-oxygen bonds, leading to simpler silicon-containing compounds.
Substitution: New silicon-containing compounds with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₇H₁₆O₂Si
Molecular Weight: 160.29 g/mol
IUPAC Name: 2,2,5,5-tetramethyl-1,3,2-dioxasilinane
The compound features a six-membered ring containing silicon and oxygen atoms interspersed with four methyl groups. This configuration contributes to its stability and reactivity in chemical processes.
Chemistry
- Precursor in Synthesis : this compound serves as a precursor in the synthesis of various organosilicon compounds. It is utilized in organic transformations due to its ability to form stable silicon-oxygen bonds.
-
Reagent in Organic Reactions : The compound is often employed in reactions such as oxidation and reduction. For instance:
- Oxidation : Utilizing hydrogen peroxide or peracids can convert it into silanol or siloxane derivatives.
- Reduction : Lithium aluminum hydride serves as a reducing agent to cleave silicon-oxygen bonds.
Biology
- Silicon-Based Biomaterials : Research indicates that this compound can be utilized in developing biomaterials that leverage silicon's biological roles. Its structural properties allow it to mimic natural compounds effectively.
- Model Compound Studies : It acts as a model compound in studies examining silicon's role in biological systems, particularly within plant biology where silicon is known to enhance growth and resistance against pathogens.
Medicine
- Drug Delivery Systems : Investigations into its potential use in drug delivery systems highlight its ability to form stable complexes with pharmaceuticals, enhancing their bioavailability.
- Medical Devices : The compound's stability makes it suitable for incorporation into medical devices where biocompatibility and durability are essential.
Industry
- Production of Silicone-Based Materials : this compound is integral in producing silicone-based materials used in coatings and adhesives due to its favorable chemical properties.
- Coatings and Sealants : Its unique structure allows for the development of high-performance coatings that provide durability and resistance to environmental factors.
Case Study 1: Silylation Reactions
A study demonstrated the efficiency of using this compound for silylation of β-C(sp³)–H bonds of alcohols. The resulting dioxasilinane underwent further oxidation to yield high-purity diols with yields ranging from 41% to 72% depending on the reaction conditions utilized .
Case Study 2: Drug Delivery
Research exploring the use of this compound in drug delivery systems revealed that it could enhance the solubility and stability of certain therapeutic agents when complexed with them. This application shows promise for improving the efficacy of treatments for chronic diseases.
Mechanism of Action
The mechanism by which 2,2,5,5-tetramethyl-1,3-dioxa-2-silacyclohexane exerts its effects is primarily through its ability to form stable silicon-oxygen bonds. These bonds are crucial in various chemical reactions, allowing the compound to act as a versatile intermediate in the synthesis of more complex molecules. The silicon atom can also interact with other elements, facilitating the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons between 2,2,5,5-tetramethyl-1,3,2-dioxasilinane and analogous heterocycles:
Key Comparative Analysis
Silicon vs. Boron Heterocycles :
The boron-containing dioxaborolane (CAS 159087-42-0) exhibits higher electrophilicity at the boron center, enabling cross-coupling reactions, whereas the silicon in dioxasilinane is less electronegative, favoring stability under basic conditions .Ring Size and Strain :
The six-membered dioxasilinane likely experiences less ring strain compared to five-membered analogs (e.g., disila-azacyclopentane), improving conformational flexibility .Functional Group Influence :
The tetramethyl groups in dioxasilinane provide steric hindrance, contrasting with the reactive dione groups in 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (CAS 15568-97-5), which facilitate nucleophilic attacks .- Oxygen vs.
Research Findings and Limitations
While the provided evidence highlights structural analogs (e.g., boron heterocycles, disila-azacyclopentanes), direct experimental data on this compound—such as melting points, spectral data, or synthetic yields—are absent. Theoretical comparisons suggest its silicon-oxygen framework may bridge applications between silicone chemistry and organic catalysis, but further studies are required to validate these hypotheses.
Q & A
What spectroscopic methods are recommended for structural confirmation of 2,2,5,5-tetramethyl-1,3,2-dioxasilinane, and how can data inconsistencies be resolved?
Basic Research Focus
To confirm its structure, employ <sup>1</sup>H NMR , <sup>13</sup>C NMR , and <sup>29</sup>Si NMR to analyze proton, carbon, and silicon environments. For example, the tetramethyl groups on silicon will exhibit distinct <sup>29</sup>Si NMR shifts (~0 to 10 ppm for siloxane derivatives) . Fourier-transform infrared spectroscopy (FTIR) can verify Si-O-C bonds (absorption at 1000–1100 cm⁻¹). If data conflicts arise (e.g., unexpected splitting in NMR), cross-validate with X-ray crystallography or computational models (DFT-based IR/NMR simulations) to resolve ambiguities .
How can synthetic protocols for this compound be optimized to improve yield and purity?
Basic Research Focus
Synthesis typically involves silane precursors reacting with diols under controlled conditions. Key parameters:
- Catalyst choice : Use mild acids (e.g., p-toluenesulfonic acid) to avoid over-polymerization.
- Solvent selection : Anhydrous toluene or THF minimizes side reactions.
- Temperature : Maintain 60–80°C for optimal cyclization .
Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate). Monitor purity by GC-MS or HPLC and compare retention times with literature standards .
What safety and regulatory considerations apply to handling this compound in laboratory settings?
Basic Research Focus
This compound is regulated under TSCA (U.S.) and EINECS (EU) . Key safety measures:
- Ventilation : Use fume hoods to prevent inhalation of volatile siloxane vapors.
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles.
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis .
Refer to SDS Section 15 for disposal guidelines, as siloxanes may require specialized waste treatment .
How does this compound function as a precursor in spin-labeling agents for electron paramagnetic resonance (EPR) studies?
Advanced Research Focus
The compound’s rigid, sterically hindered structure stabilizes nitroxide radicals in EPR-active probes. For example, derivatives like MTSSL (methanethiosulfonate spin labels) incorporate its tetramethyl-siloxane backbone to enhance thermal stability and reduce conformational mobility, improving signal resolution in protein dynamics studies . Methodologically, conjugate the siloxane moiety to cysteine residues via thiol-specific reactions, and validate labeling efficiency using SDS-PAGE with spin-label quantification .
What computational approaches are suitable for modeling the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus
Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and transition states. For example:
- B3LYP/6-31G(d) level optimizes geometries for Si-O bond cleavage.
- NBO analysis predicts charge distribution to identify nucleophilic/electrophilic sites .
Compare computational results with experimental kinetic isotope effects (KIEs) to validate mechanistic pathways .
How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions?
Advanced Research Focus
As a boron-containing analog (e.g., dioxaborolane derivatives), it acts as a transmetalation agent. Example protocol:
Activation : React with Pd(0) catalysts (e.g., Pd(PPh₃)₄) in THF at 60°C.
Coupling partner : Combine with aryl halides (e.g., 4-bromotoluene).
Optimization : Adjust base (K₂CO₃) and ligand (SPhos) to enhance yield .
Monitor reaction progress via <sup>11</sup>B NMR to track boron intermediate conversion .
How should researchers address contradictions between experimental and computational data for this compound’s thermodynamic properties?
Advanced Research Focus
Discrepancies in properties like heat of formation or solubility often arise from approximations in computational models. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
